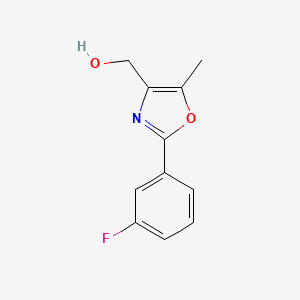

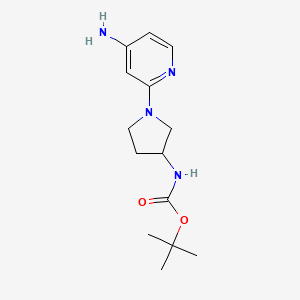

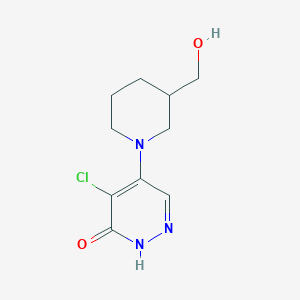

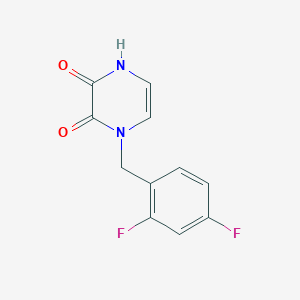

![molecular formula C10H13NO3S B1478655 1-éthyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxyde CAS No. 2092798-59-7](/img/structure/B1478655.png)

1-éthyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxyde

Vue d'ensemble

Description

“1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The benzothiadiazine ring has been reported to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxides has been reported in the literature . For instance, Francotte et al. reported a synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides . Another study reported the synthesis of new 2,1-benzothiazine derivatives by condensation of 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide with 2-chloroquinoline-3-carbaldehydes and acetylthiophenes .Molecular Structure Analysis

The molecular structure of “1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The benzothiadiazine ring can have various functional groups attached to it, which are responsible for its activity .Applications De Recherche Scientifique

Activité antimicrobienne

Le système cyclique benzothiadiazine dioxyde a été rapporté pour présenter des propriétés antimicrobiennes. La présence de différents groupes fonctionnels peut influencer significativement cette activité. Par exemple, les groupes halo en positions 7 et 8 du cycle ont donné des composés actifs. Cela suggère que les dérivés de la 1-éthyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxyde pourraient être des agents antimicrobiens puissants, potentiellement efficaces contre une variété de pathogènes bactériens et fongiques .

Applications antivirales

La recherche a indiqué que certaines 1,2,4-benzothiadiazine-1,1-dioxydes ont des capacités antivirales. Ceci est particulièrement pertinent dans la recherche de nouveaux traitements pour les infections virales, où la modification du noyau benzothiadiazine dioxyde pourrait conduire au développement de nouveaux médicaments antiviraux .

Effets antihypertenseurs

L’un des principaux domaines d’intérêt pour le cycle benzothiadiazine dioxyde est le développement de médicaments antihypertenseurs. Les variations des substituants en position 3 ont été un point focal pour les chercheurs visant à améliorer l’activité biologique, ce qui implique que la this compound pourrait être adaptée pour améliorer son efficacité en tant qu’agent antihypertenseur .

Potentiel antidiabétique

L’échafaudage a également été exploré pour ses propriétés antidiabétiques. Des ajustements aux groupes fonctionnels attachés au cycle benzothiadiazine dioxyde pourraient conduire à la découverte de nouveaux médicaments antidiabétiques qui aident à gérer les niveaux de sucre dans le sang chez les patients diabétiques .

Recherche anticancéreuse

La structure benzothiadiazine dioxyde a montré un potentiel prometteur dans la recherche anticancéreuse. Sa capacité à être modifiée signifie qu’elle pourrait être conçue pour cibler des cellules cancéreuses spécifiques, conduisant potentiellement au développement de thérapies anticancéreuses ciblées .

Activation du canal KATP

Des composés basés sur le cycle benzothiadiazine dioxyde ont été synthétisés et testés en tant qu’activateurs des canaux KATP. Ces canaux jouent un rôle crucial dans la régulation de la sécrétion d’insuline et la protection cardiovasculaire. Le composé le plus actif dans cette catégorie s’est révélé significatif in vivo, indiquant que les dérivés de notre composé d’intérêt pourraient servir d’activateurs efficaces des canaux KATP .

Modulation du récepteur AMPA

La même classe de composés a été utilisée pour créer des activateurs des récepteurs AMPA, qui sont importants dans la transmission synaptique et la plasticité dans le cerveau. Cela suggère des applications potentielles en neurologie, en particulier dans le traitement de conditions comme l’épilepsie et les maladies neurodégénératives .

Inhibition de la polymérase ARN

Un dérivé du cycle benzothiadiazine dioxyde, spécifiquement la 3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinoline-dione, a été décrit comme un inhibiteur de l’enzyme polymérase ARN dépendante de l’ARN. Cette enzyme est cruciale pour la réplication de virus comme l’hépatite C, indiquant que notre composé pourrait être développé en un agent antiviral ciblant les virus à ARN .

Orientations Futures

The 1,2,4-benzothiadiazine-1,1-dioxide ring and its derivatives, including “1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide”, represent an interesting class of heterocyclic medicinal compounds worthy of further exploration . The main area of interest is in the search for antihypertensives . With the advent of computerized molecular graphics, the study of structural–activity relationships may well receive a boost .

Mécanisme D'action

Target of Action

The primary targets of 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide are AMPA receptors and KATP channels . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system. KATP channels are ATP-sensitive potassium channels that couple cell metabolic status to the electrical activity of the cell membrane.

Mode of Action

1-Ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide interacts with its targets by acting as an activator . It binds to the AMPA receptors and KATP channels, leading to their activation. This results in increased potassium efflux in the case of KATP channels, and increased sodium and calcium influx in the case of AMPA receptors.

Biochemical Pathways

The activation of AMPA receptors and KATP channels by 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide affects several biochemical pathways. The activation of AMPA receptors leads to an increase in intracellular calcium levels, which can affect various calcium-dependent signaling pathways. The activation of KATP channels leads to hyperpolarization of the cell membrane, which can affect various signaling pathways related to membrane potential .

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including the specific enzymes present in the body .

Result of Action

The activation of AMPA receptors and KATP channels by 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide can have various molecular and cellular effects. For example, it can lead to changes in intracellular calcium levels, membrane potential, and various signaling pathways. These changes can have various effects on cell function, depending on the specific cell type and context .

Action Environment

The action of 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect its stability and activity. In addition, the presence of other molecules in the environment can affect its binding to its targets and its subsequent effects .

Analyse Biochimique

Biochemical Properties

1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including KATP channels and AMPA receptors . The interaction with KATP channels, which are found in pancreatic endocrine tissue and vascular smooth muscle tissue, leads to the inhibition of insulin release from pancreatic B cells . Additionally, its interaction with AMPA receptors modulates synaptic transmission in the central nervous system .

Cellular Effects

1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with KATP channels affects insulin secretion in pancreatic cells, while its modulation of AMPA receptors impacts neuronal signaling . These interactions can lead to changes in cellular metabolism and gene expression, affecting overall cell function .

Molecular Mechanism

The molecular mechanism of 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide involves binding interactions with specific biomolecules. It acts as a KATP channel activator, leading to the inhibition of insulin release from pancreatic B cells . Additionally, it modulates AMPA receptors, influencing synaptic transmission in neurons . These interactions result in changes in gene expression and enzyme activity, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of insulin secretion and neuronal signaling . At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interaction with KATP channels and AMPA receptors influences metabolic pathways related to insulin secretion and neuronal signaling . These interactions can lead to changes in metabolic flux and the levels of specific metabolites .

Transport and Distribution

The transport and distribution of 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biochemical effects, as it needs to reach specific target sites to exert its activity .

Subcellular Localization

1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide is localized in specific subcellular compartments, which influences its activity and function . Targeting signals and post-translational modifications direct the compound to particular organelles, where it interacts with enzymes and receptors . These interactions are essential for the compound’s biochemical effects, as they determine its accessibility to target biomolecules .

Propriétés

IUPAC Name |

1-ethyl-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-2-11-9-6-4-3-5-8(9)10(12)7-15(11,13)14/h3-6,10,12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBZJTXAGZYYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(CS1(=O)=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

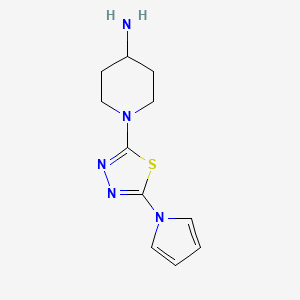

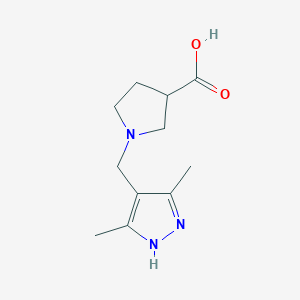

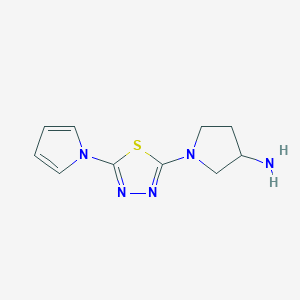

![7-Phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one](/img/structure/B1478595.png)